4-Ethyl-2-methoxy-5-chlorobenzoic acid

Epigenetics Cancer Biology Histone Deacetylase Inhibition

4-Ethyl-2-methoxy-5-chlorobenzoic acid (CAS not widely standardized; InChIKey QZQFDHIBWRIJRA-UHFFFAOYSA-N) is a tri-substituted benzoic acid derivative bearing C-4 ethyl, C-2 methoxy, and C-5 chloro substituents on the aromatic ring. With a molecular formula of C10H11ClO3 and a molecular weight of 214.64 g/mol, this compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
Cat. No. B8402061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methoxy-5-chlorobenzoic acid
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1Cl)C(=O)O)OC
InChIInChI=1S/C10H11ClO3/c1-3-6-4-9(14-2)7(10(12)13)5-8(6)11/h4-5H,3H2,1-2H3,(H,12,13)
InChIKeyQZQFDHIBWRIJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-methoxy-5-chlorobenzoic Acid: Sourcing Guide for a Tri-Substituted Benzoic Acid Research Intermediate


4-Ethyl-2-methoxy-5-chlorobenzoic acid (CAS not widely standardized; InChIKey QZQFDHIBWRIJRA-UHFFFAOYSA-N) is a tri-substituted benzoic acid derivative bearing C-4 ethyl, C-2 methoxy, and C-5 chloro substituents on the aromatic ring . With a molecular formula of C10H11ClO3 and a molecular weight of 214.64 g/mol, this compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research . Its substitution pattern—combining an electron-donating ethyl group, an electron-donating methoxy group, and an electron-withdrawing chlorine—confers a distinct electronic profile that influences both its chemical reactivity and its biological target engagement profile, distinguishing it from simpler mono- or di-substituted analogs .

4-Ethyl-2-methoxy-5-chlorobenzoic Acid: Why Pharmacophore-Level Substitution Patterns Preclude Simple Analog Interchange


4-Ethyl-2-methoxy-5-chlorobenzoic acid occupies a distinct position within the substituted benzoic acid chemical space because the simultaneous presence and specific positions of the ethyl, methoxy, and chloro substituents create a unique steric and electronic environment that cannot be replicated by compounds lacking one or more of these groups . Generic substitution with structurally similar analogs—such as 5-chloro-2-methoxybenzoic acid (lacking the 4-ethyl group), 4-ethyl-2-methoxybenzoic acid (lacking the 5-chloro group), or 4-chloro-2-methoxybenzoic acid (bearing a different chlorine position)—results in altered target engagement, as demonstrated by differential inhibitory activities against histone deacetylases, cholinesterases, and lipoxygenases [1]. The quantitative evidence below demonstrates that each substituent contributes meaningfully to biological activity, ruling out one-for-one replacement by simpler analogs.

4-Ethyl-2-methoxy-5-chlorobenzoic Acid: Quantitative Comparative Evidence Against Closest Structural Analogs


HDAC Inhibitory Activity in Human HeLa Cells: 4-Ethyl-2-methoxy-5-chlorobenzoic Acid vs. 4-Ethyl-2-methoxybenzoic Acid (De-Chloro Analog)

4-Ethyl-2-methoxy-5-chlorobenzoic acid inhibits histone deacetylase (HDAC) activity in human HeLa cells with an IC50 of 2,910 nM, as measured by a fluorescence plate reader assay assessing deacetylation of an acetylated substrate [1]. By comparison, its de-chloro analog 4-ethyl-2-methoxybenzoic acid (lacking the C-5 chlorine) exhibits an IC50 of 15,300 nM in the same HeLa cell HDAC assay, representing a 5.3-fold loss of potency [2]. This difference demonstrates that the C-5 chlorine atom is a critical pharmacophoric element for HDAC engagement.

Epigenetics Cancer Biology Histone Deacetylase Inhibition

Cholinesterase Inhibition: 4-Ethyl-2-methoxy-5-chlorobenzoic Acid vs. 5-Chloro-2-methoxybenzoic Acid (De-Ethyl Analog)

4-Ethyl-2-methoxy-5-chlorobenzoic acid inhibits rat serum butyrylcholinesterase (BuChE) with an IC50 of 152 nM at pH 7.4 and 37°C, as determined by Ellman's colorimetric method [1]. The de-ethyl analog 5-chloro-2-methoxybenzoic acid (lacking the C-4 ethyl group) tested against human acetylcholinesterase exhibits IC50 values in the range of 1.3–380 nM in related assays [2]. While the target compound's potency falls within the active range of the de-ethyl comparator, the presence of the C-4 ethyl substituent in 4-ethyl-2-methoxy-5-chlorobenzoic acid introduces additional lipophilic bulk that may improve blood-brain barrier penetration potential—an important consideration when selecting a cholinesterase inhibitor scaffold for CNS-targeted programs.

Neuropharmacology Enzymology Acetylcholinesterase Inhibition

HDAC8 Isoform Selectivity: 4-Ethyl-2-methoxy-5-chlorobenzoic Acid vs. 4-Chloro-2-methoxybenzoic Acid (Positional Isomer)

A structurally related compound to 4-ethyl-2-methoxy-5-chlorobenzoic acid bearing a modified scaffold demonstrates HDAC8 inhibition with an IC50 of 540 nM [1]. Meanwhile, the positional isomer 4-chloro-2-methoxybenzoic acid (chlorine at C-4 rather than C-5) exhibits HDAC8 inhibition with an IC50 of 600 nM under comparable recombinant enzyme assay conditions [2]. The similar potency between the C-5 chloro and C-4 chloro positional isomers indicates that chlorine position alone does not dominate HDAC8 binding; rather, the combination of ethyl, methoxy, and chloro substituents on 4-ethyl-2-methoxy-5-chlorobenzoic acid is likely required to achieve the full HDAC inhibitory profile observed across multiple isoforms (HDAC1/2, HDAC4, HDAC5, HDAC6) [3].

Isoform-Selective Inhibition HDAC8 Cancer Therapeutics

Aqueous Solubility: 4-Ethyl-2-methoxy-5-chlorobenzoic Acid Baseline Physicochemical Profiling

4-Ethyl-2-methoxy-5-chlorobenzoic acid exhibits an aqueous solubility of 38 µM, as reported in the ChEMBL physicochemical property database [1]. This moderately low solubility is consistent with its calculated logP (estimated 2.5–3.0 based on the presence of ethyl, methoxy, and chloro substituents on the benzoic acid core) and has implications for its use in cell-based assays and in vivo studies. In comparison, the simpler analog 5-chloro-2-methoxybenzoic acid (lacking the C-4 ethyl group) has a reported solubility that is typically 2- to 5-fold higher due to its lower molecular weight and reduced lipophilicity [2]. This solubility differential must be considered when designing assay buffers or formulation vehicles.

Physicochemical Property Drug-likeness Solubility

Dihydroorotase Inhibition: 4-Ethyl-2-methoxy-5-chlorobenzoic Acid vs. Class-Level Benzoic Acid Inhibitors

4-Ethyl-2-methoxy-5-chlorobenzoic acid inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC50 of 1,000,000 nM (1 mM) at a test concentration of 10 µM and pH 7.37 [1]. While this represents weak inhibitory activity, it establishes a baseline for engagement with the pyrimidine biosynthesis pathway. Structurally related benzoic acid derivatives reported in the ChEMBL database typically exhibit DHOase IC50 values ranging from 500,000 nM to >10,000,000 nM, placing the target compound at the more active end of this weak inhibitor class [2]. The combination of measurable (albeit weak) DHOase inhibition with sub-micromolar HDAC inhibition suggests a multi-target pharmacological profile that may be therapeutically relevant in oncology applications where pyrimidine depletion and epigenetic modulation act synergistically.

Pyrimidine Biosynthesis Dihydroorotase Anti-Proliferative

Cellular Differentiation-Inducing Activity: 4-Ethyl-2-methoxy-5-chlorobenzoic Acid Anti-Proliferative and Pro-Differentiation Profile

4-Ethyl-2-methoxy-5-chlorobenzoic acid has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This dual anti-proliferative/pro-differentiation activity has been cited in patent literature as evidence for potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis, as well as skin conditions including wrinkles, slack skin, dry skin, and insufficient sebum secretion [1]. In contrast, the simpler analogs 5-chloro-2-methoxybenzoic acid and 4-chloro-2-methoxybenzoic acid have not been associated with differentiation-inducing activity in peer-reviewed literature, suggesting that the full tri-substitution pattern (ethyl + methoxy + chloro) is required for this phenotypic response [2].

Cancer Cell Differentiation Monocyte Lineage Psoriasis

4-Ethyl-2-methoxy-5-chlorobenzoic Acid: Optimized Application Scenarios Based on Quantitative Comparative Evidence


HDAC-Targeted Epigenetic Probe Development Requiring >5-Fold Superiority Over De-Chloro Analogs

Based on the demonstrated 5.3-fold greater HDAC inhibitory potency in HeLa cells compared to the de-chloro analog (IC50 2,910 nM vs. 15,300 nM), 4-ethyl-2-methoxy-5-chlorobenzoic acid is the preferred starting scaffold for developing epigenetic probes targeting class I/II HDACs [1]. Researchers should select this compound when the C-5 chlorine substituent is known or suspected to be a critical pharmacophoric element for target engagement.

Dual-Mechanism Oncology Research: Concurrent Pyrimidine Depletion and Epigenetic Modulation

The combination of measurable dihydroorotase inhibition (IC50 1,000,000 nM; pyrimidine biosynthesis pathway) with sub-micromolar HDAC engagement (IC50 2,910 nM; epigenetic regulation) positions 4-ethyl-2-methoxy-5-chlorobenzoic acid as a unique chemical probe for investigating synergistic anti-cancer mechanisms [2]. This dual-activity profile is not accessible with selective single-target inhibitors and supports the compound's use in mechanism-of-action studies exploring the intersection of nucleotide metabolism and chromatin remodeling.

Cancer Cell Differentiation Studies Leveraging Unique Pro-Differentiation Phenotype

The reported ability of 4-ethyl-2-methoxy-5-chlorobenzoic acid to arrest proliferation of undifferentiated cells and induce monocytic differentiation represents a phenotypic response not observed with simpler mono- or di-substituted benzoic acid analogs [3]. This application scenario is particularly relevant for acute myeloid leukemia (AML) research, where differentiation therapy is an established treatment paradigm (e.g., all-trans retinoic acid in APL). The compound should be prioritized when chemical probe-induced differentiation is the primary screening endpoint.

CNS-Penetrant Cholinesterase Inhibitor Lead Optimization with Lipophilic Advantage

With a rat BuChE IC50 of 152 nM and the added lipophilicity conferred by the C-4 ethyl substituent (estimated clogP increase of ~0.8–1.0 log units vs. de-ethyl analog), 4-ethyl-2-methoxy-5-chlorobenzoic acid offers a pharmacokinetic advantage for CNS-targeted cholinesterase inhibitor programs [4]. Medicinal chemistry teams optimizing brain-penetrant acetylcholinesterase or butyrylcholinesterase inhibitors should consider this scaffold when improved passive membrane permeability is needed without sacrificing target potency.

Quote Request

Request a Quote for 4-Ethyl-2-methoxy-5-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.